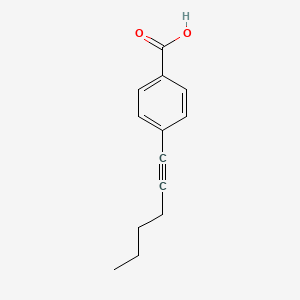

Benzoic acid, 4-(1-hexyn-1-yl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoic acid, 4-(1-hexyn-1-yl)-, also known as 4-hexynoic acid, is a carboxylic acid with the chemical formula C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(1-hexyn-1-yl)- can be achieved through various methods. One common method involves the reaction of benzoic acid with 1-hexyne in the presence of a catalyst. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .

Industrial Production Methods

Industrial production of Benzoic acid, 4-(1-hexyn-1-yl)- often employs the partial oxidation of toluene. This process uses oxygen gas and catalysts like manganese or cobalt naphthenates to achieve high yields .

化学反应分析

Types of Reactions

Benzoic acid, 4-(1-hexyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo substitution reactions, such as halogenation, where it reacts with halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) with a suitable catalyst.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of the compound, such as hexanoic acid derivatives.

Substitution: Halogenated benzoic acid derivatives.

科学研究应用

Benzoic acid, 4-(1-hexyn-1-yl)- has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymerization reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.

Industry: Utilized in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of Benzoic acid, 4-(1-hexyn-1-yl)- involves its interaction with various molecular targets and pathways. It is metabolized by butyrate-CoA ligase into an intermediate product, benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid . This metabolic pathway is crucial for its antimicrobial and preservative properties.

相似化合物的比较

Similar Compounds

Benzoic acid: A simple aromatic carboxylic acid widely used as a food preservative.

Salicylic acid: An aromatic acid with hydroxyl and carboxyl groups, commonly used in skincare products.

4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group, used in the production of parabens.

Uniqueness

Benzoic acid, 4-(1-hexyn-1-yl)- is unique due to its hexynyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and in industrial processes.

生物活性

Benzoic acid, 4-(1-hexyn-1-yl)- is an organic compound with notable biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H14O2

Molecular Weight : 218.25 g/mol

CAS Number : 180516-85-2

The compound features a benzoic acid moiety substituted with a hexynyl group at the para position, which influences its biological interactions and pharmacological properties.

Research indicates that benzoic acid derivatives can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate the activity of proteolytic enzymes such as cathepsins B and L, which are critical in protein degradation pathways like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. In particular, benzoic acid, 4-(1-hexyn-1-yl)- has demonstrated activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Cytotoxicity and Anti-cancer Activity

Recent studies have explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, in vitro assays indicated that certain concentrations of benzoic acid derivatives could inhibit cell growth in human cancer cell lines without exhibiting significant cytotoxicity towards normal cells . The compound's ability to activate proteasomal and lysosomal pathways suggests a potential role in cancer therapy by promoting apoptosis in malignant cells.

Study 1: Proteolytic Activity Modulation

A study published in Molecules investigated the effects of various benzoic acid derivatives on proteasomal activity. The results indicated that compounds similar to benzoic acid, 4-(1-hexyn-1-yl)- significantly enhanced the chymotrypsin-like activity of the proteasome at concentrations as low as 5 µM. This suggests that these compounds may be useful in developing treatments aimed at enhancing protein degradation in diseases characterized by protein accumulation .

Study 2: In Silico Analysis

In silico studies have shown that benzoic acid derivatives can serve as potential inhibitors for cathepsins B and L. The binding affinity of these compounds was assessed using molecular docking simulations, revealing strong interactions with the active sites of these enzymes. Such findings support the hypothesis that benzoic acid derivatives could be developed into therapeutic agents targeting proteolytic pathways .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity | Proteasomal Activation |

|---|---|---|---|

| Benzoic Acid, 4-(1-hexyn-1-yl)- | Moderate | Low | High |

| 3-Chloro-4-methoxybenzoic Acid | High | Moderate | Very High |

| Other Benzoic Acid Derivatives | Variable | Low to Moderate | Variable |

属性

IUPAC Name |

4-hex-1-ynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180516-85-2 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。